![molecular formula C26H30N2 B395317 (1'Z)-1'-[(3,3-DIMETHYL-3,4-DIHYDROISOQUINOLIN-1-YL)METHYLIDENE]-2',4'-DIHYDRO-1'H-SPIRO[CYCLOHEXANE-1,3'-ISOQUINOLINE]](/img/structure/B395317.png)
(1'Z)-1'-[(3,3-DIMETHYL-3,4-DIHYDROISOQUINOLIN-1-YL)METHYLIDENE]-2',4'-DIHYDRO-1'H-SPIRO[CYCLOHEXANE-1,3'-ISOQUINOLINE]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3,3-Dimethyl-3,4-dihydro-1-isoquinolinyl)methylene]-1,2,3,4-tetrahydrospiro[isoquinoline-3,1’-cyclohexane] is a complex organic compound characterized by its unique spiro structure
准备方法
The synthesis of 1-[(3,3-Dimethyl-3,4-dihydro-1-isoquinolinyl)methylene]-1,2,3,4-tetrahydrospiro[isoquinoline-3,1’-cyclohexane] typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the isoquinoline derivative, followed by the formation of the spiro linkage through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to achieve large-scale synthesis with high purity and yield .
化学反应分析
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the isoquinoline or cyclohexane rings are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Cyclization: The spiro structure allows for further cyclization reactions, potentially leading to more complex ring systems.
科学研究应用
1-[(3,3-Dimethyl-3,4-dihydro-1-isoquinolinyl)methylene]-1,2,3,4-tetrahydrospiro[isoquinoline-3,1’-cyclohexane] has several scientific research applications:
Chemistry: It serves as a model compound for studying spiro compounds and their reactivity.
Biology: The compound’s unique structure makes it a candidate for biological studies, including enzyme interactions and receptor binding.
Industry: Used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
相似化合物的比较
Similar compounds include other spiro-linked isoquinoline derivatives, such as:
- 1’-[(3,3-Dimethyl-3,4-dihydro-1-isoquinolinyl)methyl]-4’H-spiro[cyclopentane-1,3’-isoquinoline]
- 1’-[(3,3-Dimethyl-3,4-dihydro-1-isoquinolinyl)methylene]-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline] These compounds share structural similarities but differ in the specific ring systems and substituents, which can influence their chemical reactivity and biological activity .
属性
分子式 |
C26H30N2 |
|---|---|
分子量 |
370.5g/mol |
IUPAC 名称 |
1-[(E)-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)methyl]spiro[4H-isoquinoline-3,1'-cyclohexane] |
InChI |
InChI=1S/C26H30N2/c1-25(2)17-19-10-4-6-12-21(19)23(27-25)16-24-22-13-7-5-11-20(22)18-26(28-24)14-8-3-9-15-26/h4-7,10-13,16,27H,3,8-9,14-15,17-18H2,1-2H3/b23-16+ |
InChI 键 |
BOFXCSVGZDDUQH-XQNSMLJCSA-N |
SMILES |
CC1(CC2=CC=CC=C2C(=CC3=NC4(CCCCC4)CC5=CC=CC=C53)N1)C |
手性 SMILES |
CC1(CC2=CC=CC=C2/C(=C\C3=NC4(CCCCC4)CC5=CC=CC=C53)/N1)C |
规范 SMILES |
CC1(CC2=CC=CC=C2C(=CC3=NC4(CCCCC4)CC5=CC=CC=C53)N1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



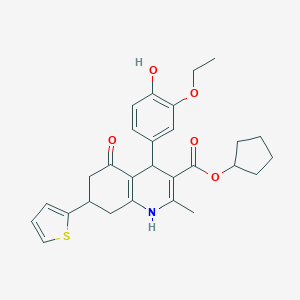
![N-(3-[4-(Furan-2-carbonyl)-piperazin-1-yl]-1,4-dioxo-1,4-dihydro-naphthalen-2-yl)-acetamide](/img/structure/B395236.png)
![2,4,6-trimethyl-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B395237.png)
![4-chloro-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B395239.png)
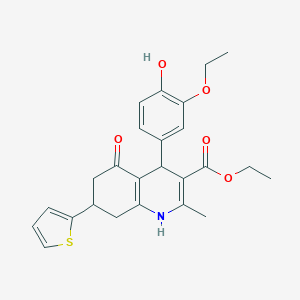
![(3E)-3-(2-OXO-2-PHENYLETHYLIDENE)-1H,2H,3H,4H,6H,7H,11BH-PYRAZINO[2,1-A]ISOQUINOLIN-4-ONE](/img/structure/B395244.png)

![3-(4-tert-butylphenyl)-10-(cyclopropylcarbonyl)-11-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B395249.png)
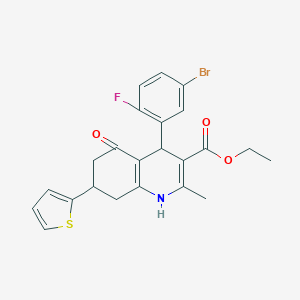
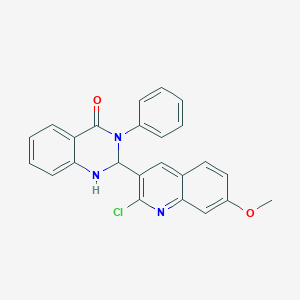
![1-Mesityl-2-[3-(2-mesityl-2-oxoethylidene)-1,4-dihydro-2-quinoxalinylidene]ethanone](/img/structure/B395254.png)
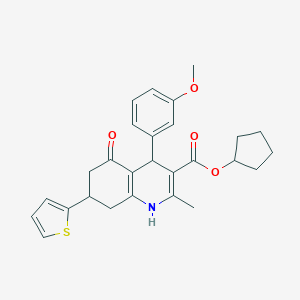
![1-(4-Propoxyphenyl)-3-(3-pyridyl)benzo[f]quinoline](/img/structure/B395257.png)
